molecular formula C18H22N8O2 B6534260 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 1058205-91-6

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide

Cat. No.: B6534260
CAS No.: 1058205-91-6
M. Wt: 382.4 g/mol
InChI Key: FSCMBCGRHODHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This type of structure is found in a variety of biologically active compounds .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The triazolopyrimidine core is a fused ring system that incorporates a triazole and a pyrimidine . The presence of the piperazine ring and the phenoxyethyl group further adds to the complexity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazolopyrimidine core, for instance, can undergo a variety of reactions . The piperazine ring and the phenoxyethyl group may also participate in reactions, depending on the conditions.

Future Directions

The triazolopyrimidine core of this compound is a structure of interest in medicinal chemistry due to its presence in a variety of biologically active compounds . Future research could explore the synthesis of new derivatives of this compound and investigate their biological activities.

Properties

IUPAC Name

4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-24-16-15(22-23-24)17(21-13-20-16)25-8-10-26(11-9-25)18(27)19-7-12-28-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCMBCGRHODHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.